molecular formula C11H18ClN3O B3733722 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride

2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride

Cat. No. B3733722
M. Wt: 243.73 g/mol
InChI Key: NKRSWPLKLNWMFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride, also known as CX-5461, is a small molecule inhibitor that has gained significant interest in the field of cancer research. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, a process that is essential for the production of ribosomal RNA (rRNA) and the subsequent assembly of ribosomes. The overexpression of rRNA and ribosomes is a hallmark of many cancer cells, and inhibition of Pol I transcription has been shown to selectively target cancer cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride is based on its ability to selectively inhibit Pol I transcription. Pol I is responsible for the transcription of rRNA, which is an essential component of ribosomes. Inhibition of Pol I transcription by 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride leads to a reduction in the production of rRNA and ribosomes, which in turn leads to a decrease in protein synthesis and cell proliferation. Cancer cells, which often have an increased demand for protein synthesis, are particularly sensitive to the inhibition of Pol I transcription.
Biochemical and Physiological Effects
2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been shown to have a number of biochemical and physiological effects in cancer cells. In addition to inhibiting Pol I transcription, 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. These effects are thought to contribute to the anti-cancer activity of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride, as they can lead to cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride is its selectivity for cancer cells, which allows for targeted therapy with minimal toxicity to normal cells. Additionally, 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been shown to have synergistic effects with other forms of chemotherapy, which may allow for more effective treatment of cancer. However, one limitation of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride is its potential for off-target effects, as Pol I transcription is also important for the normal functioning of non-cancerous cells. Careful dosing and monitoring may be necessary to minimize the risk of toxicity.

Future Directions

There are several potential future directions for research involving 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride. One area of interest is the development of biomarkers to predict response to 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride, as well as its potential for combination therapy with other forms of chemotherapy. Finally, the development of 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride analogs with improved pharmacokinetic properties may allow for more effective and targeted therapy.

Scientific Research Applications

2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride exhibits potent anti-cancer activity against a wide range of tumor types, including breast, ovarian, and hematological malignancies. 2-(cyclohexylamino)-6-methyl-4(3H)-pyrimidinone hydrochloride has also been shown to sensitize cancer cells to other forms of chemotherapy, suggesting that it may have potential as a combination therapy.

properties

IUPAC Name

2-(cyclohexylamino)-4-methyl-1H-pyrimidin-6-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9;/h7,9H,2-6H2,1H3,(H2,12,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKRSWPLKLNWMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclohexylamino)-4-methyl-1H-pyrimidin-6-one;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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